molecular formula C8H12N4O5 B8084174 Ribavirin-13C5

Ribavirin-13C5

カタログ番号: B8084174
分子量: 249.17 g/mol
InChIキー: IWUCXVSUMQZMFG-XYJHPSJVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リバビリン-13C5は、抗ウイルス性グアノシンヌクレオシドアナログであるリバビリンの安定同位体標識バージョンです。この化合物は主に、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるリバビリンの定量のための内部標準として使用されます。 リバビリン自体は、C型肝炎ウイルス、ヒト免疫不全ウイルス、呼吸器合胞体ウイルスなど、さまざまなRNAおよびDNAウイルスに対する広域スペクトル抗ウイルス活性で知られています .

2. 製法

合成経路と反応条件: リバビリン-13C5の合成には、リバビリン分子に炭素-13同位体を組み込むことが含まれます。このプロセスは通常、重要な中間体である1,2,4-トリアゾール-3-カルボキサミドの化学合成から始まります。この中間体を次に、酵素触媒的トランスグリコシル化反応に付して、リバビリン-13C5を生成します。 この反応では、Aeromonas hydrophila由来のプリンヌクレオシドホスホリラーゼ酵素が頻繁に使用されます .

工業生産方法: リバビリン-13C5の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を達成するための反応条件の最適化が含まれます。 1,2,4-トリアゾール-3-カルボキサミドの化学合成の後、酵素触媒的トランスグリコシル化が行われ、リバビリン分子の特定の位置に炭素-13同位体が組み込まれることが保証されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C5 involves the incorporation of carbon-13 isotopes into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to an enzyme-catalyzed transglycosylation reaction to produce this compound. The purine nucleoside phosphorylase enzyme from Aeromonas hydrophila is often used in this reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The chemical synthesis of 1,2,4-triazole-3-carboxamide is followed by enzyme-catalyzed transglycosylation, ensuring the incorporation of carbon-13 isotopes at specific positions in the Ribavirin molecule .

化学反応の分析

反応の種類: リバビリン-13C5は、次のようなさまざまな化学反応を受けます。

    酸化: リバビリンは、さまざまな代謝産物を形成するために酸化されます。

    還元: 還元反応は、リバビリンの官能基を変換できます。

    置換: リバビリン分子の特定の位置で求核置換反応が起こりえます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: アジ化ナトリウムやチオールなどの求核試薬は、穏やかな条件下で使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、クロマトグラフィーや質量分析法を使用して分析できる、リバビリンのさまざまな酸化、還元、および置換誘導体があります .

4. 科学研究への応用

リバビリン-13C5は、次のような幅広い科学研究への応用があります。

    化学: リバビリンの定量のための分析化学における内部標準として使用されます。

    生物学: 抗ウイルス特性とウイルスRNAおよびDNAとの相互作用について研究されています。

    医学: C型肝炎、呼吸器合胞体ウイルス、ウイルス性出血熱などのウイルス感染症の治療における治療の可能性について調査されています。

    業界: 抗ウイルス薬の開発と品質管理に使用されています .

科学的研究の応用

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ribavirin-13C5 has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). A study involving healthy volunteers demonstrated that intravenous administration of this compound followed by oral ribavirin resulted in a mean bioavailability of 51.8% ± 21.8%. The pharmacokinetic parameters were analyzed using advanced modeling techniques, providing insights into the drug's behavior in the human body .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Mean Cmax (ng/mL)4,187 (IV)
Mean AUC (ng·hr/mL)6048.902
Bioavailability (%)51.8 ± 21.8
Half-life (h)37.0 ± 14.2

Treatment of Hepatitis C

Ribavirin is indicated for the treatment of chronic HCV infection, particularly when combined with direct-acting antivirals (DAAs). Studies have shown that the addition of ribavirin improves sustained virologic response (SVR) rates significantly . For instance, combining ribavirin with Daclatasvir and Sofosbuvir has been effective in achieving SVR rates exceeding 90% in certain patient populations.

Other Viral Infections

Ribavirin has also been employed in the treatment of various viral infections beyond HCV:

  • Respiratory Syncytial Virus (RSV): Ribavirin is used for severe RSV infections, especially in pediatric patients.
  • Influenza: It has demonstrated antiviral activity against influenza viruses.
  • COVID-19: Recent studies have explored its efficacy when combined with other antivirals like interferon beta and lopinavir/ritonavir for treating COVID-19 patients .

Drug Development

This compound serves as an essential tool in drug development and bioequivalence studies due to its isotopic labeling. It allows for precise tracking of drug metabolism and pharmacokinetics in clinical trials . The use of this compound as an internal standard enhances the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Animal Studies

Research involving animal models has utilized this compound to assess its safety and efficacy in various viral infections, including avian influenza in poultry . The findings suggest potential risks associated with residual ribavirin in food products, highlighting the need for careful monitoring.

Case Studies

Several case studies illustrate the effectiveness and safety profile of ribavirin:

  • Case Study 1: A randomized controlled trial involving patients with chronic hepatitis C showed that those treated with ribavirin alongside interferon had a tenfold higher response rate compared to those receiving interferon alone .
  • Case Study 2: In a cohort study examining ribavirin's role in treating RSV, significant improvements were noted in clinical outcomes among hospitalized infants treated with ribavirin compared to placebo .

作用機序

リバビリン-13C5は、グアノシンヌクレオシドを模倣することで効果を発揮します。細胞内に入ると、活性な三リン酸形に代謝され、ウイルスRNA鎖の終結を誘導し、ウイルスポリメラーゼを阻害します。 さらに、リバビリンはイノシン一リン酸脱水素酵素を阻害し、ウイルス複製に不可欠なグアノシン三リン酸プールの枯渇につながります .

類似化合物:

独自性: リバビリン-13C5は、安定同位体標識によってユニークです。これは、さまざまな分析および研究アプリケーションでの正確な定量と追跡を可能にします。 この標識は、内因性化合物からの干渉なしに、リバビリンの薬物動態と代謝経路を研究する上で大きな利点となります .

類似化合物との比較

Uniqueness: Ribavirin-13C5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various analytical and research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Ribavirin without interference from endogenous compounds .

生物活性

Ribavirin-13C5, a stable isotope-labeled analog of ribavirin, is a synthetic guanosine nucleoside with significant antiviral properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Overview of Ribavirin

Ribavirin is primarily recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses, including the Hepatitis C virus (HCV), respiratory syncytial virus (RSV), and others. Its efficacy is often enhanced when used in combination with other antiviral agents, such as interferons. The compound's mechanisms include inhibition of viral RNA synthesis, modulation of immune responses, and interference with viral replication processes.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Viral RNA Polymerase : Ribavirin triphosphate (RTP) directly inhibits the viral RNA-dependent RNA polymerase, preventing the correct nucleotide binding necessary for viral replication .
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Ribavirin-5′-monophosphate acts as a competitive inhibitor of IMPDH, leading to decreased intracellular GTP pools. This reduction limits the synthesis of viral proteins and hampers viral genome replication .
  • Increased Mutation Rates : The incorporation of ribavirin into viral RNA can lead to increased mutation rates, which may result in the extinction of viral populations .
  • Immunomodulatory Effects : Ribavirin enhances T-helper type 1 responses while suppressing type 2 responses, potentially improving the host's antiviral immune response .

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in a study involving healthy volunteers who received both intravenous and oral formulations. Key findings include:

  • Bioavailability : The mean bioavailability of ribavirin was approximately 51.8% ± 21.8%, indicating significant absorption following oral administration .
  • Half-Life : The γ-phase half-life was found to be around 37.0 ± 14.2 hours, suggesting prolonged activity in the system .

Table 1: Pharmacokinetic Data for this compound

ParameterIntravenous (IV)Oral
Mean Maximum Concentration (ng/ml)4187638
Bioavailability (%)N/A51.8 ± 21.8
Half-Life (hours)N/A37.0 ± 14.2

Efficacy in Hepatitis C Treatment

A notable study demonstrated that ribavirin significantly improved sustained virologic response rates when combined with direct-acting antivirals (DAAs) in HCV patients. For instance, adding ribavirin to Technivie therapy increased SVR from 90% to 97% in genotype 1a patients .

Antitumor Activity

Recent investigations have also revealed the potential antitumor effects of ribavirin in malignant glioma cell lines. Treatment with ribavirin led to:

  • Induction of double-strand breaks in DNA.
  • Increased expression of phosphorylated ATM protein.
  • Apoptosis induction via caspase activation pathways.

These findings suggest that ribavirin may serve as a therapeutic agent beyond antiviral applications, particularly in oncology .

特性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-XYJHPSJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribavirin-13C5
Reactant of Route 2
Ribavirin-13C5
Reactant of Route 3
Reactant of Route 3
Ribavirin-13C5
Reactant of Route 4
Ribavirin-13C5
Reactant of Route 5
Reactant of Route 5
Ribavirin-13C5
Reactant of Route 6
Ribavirin-13C5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。